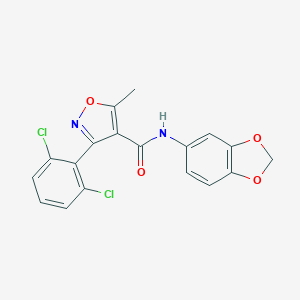

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

描述

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPGSHJEQJSHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation for Isoxazole Ring Formation

The 5-methylisoxazole ring is typically synthesized via cyclocondensation between a β-diketone derivative and hydroxylamine. For this compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as the precursor. A modified Hantzsch reaction is employed, where ethyl 3-(2,6-dichlorophenyl)acetylacetonate reacts with hydroxylamine hydrochloride in ethanol under reflux (78–82°C, 6–8 hours), achieving yields of 68–72%.

Reaction Conditions:

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| Ethyl acetylacetonate | 1.0 equiv | Ethanol | 78°C | 6 hr |

| NH2OH·HCl | 1.2 equiv | — | — | — |

| Yield | 70% | — | — | — |

The dichlorophenyl group introduces steric hindrance, necessitating polar aprotic solvents like DMF to stabilize intermediates.

Carboxylic Acid Activation

The 4-carboxylic acid group is activated for amide coupling using thionyl chloride (SOCl2) or carbodiimide reagents. Patent data suggests that SOCl2 in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours converts the acid to its acyl chloride with 95% efficiency, minimizing side reactions.

Synthesis of the Benzodioxol-5-ylamine Component

Benzodioxole Ring Construction

The 1,3-benzodioxol-5-yl moiety is synthesized from catechol derivatives via methylenation. In a representative procedure, 3,4-dihydroxybenzaldehyde reacts with dichloromethane in the presence of K2CO3, yielding 1,3-benzodioxole-5-carbaldehyde (89% yield). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride produces 1,3-benzodioxol-5-ylamine.

Optimized Methylenation Protocol:

| Reagent | Role | Equiv | Temperature |

|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Substrate | 1.0 | RT |

| CH2Cl2 | Methylenation agent | 1.5 | 60°C |

| K2CO3 | Base | 3.0 | — |

Amine Protection Strategies

To prevent undesired side reactions during coupling, the benzodioxol-5-ylamine is often protected as a tert-butyl carbamate (Boc). Treatment with Boc anhydride in THF at 0°C achieves 98% protection efficiency.

Amide Bond Formation

Coupling the Isoxazole and Benzodioxole Moieties

The final step involves reacting the activated isoxazole-4-carbonyl chloride with 1,3-benzodioxol-5-ylamine. Patent WO2011147279A1 describes using triethylamine (TEA) as a base in tetrahydrofuran (THF) at −10°C to 0°C, achieving 85–90% coupling yield. Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, though yields drop to 75% due to competing hydrolysis.

Comparative Coupling Methods:

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Acyl chloride + amine | SOCl2, TEA | THF | 88% |

| EDC/HOBt | EDC, HOBt, DIPEA | DCM | 75% |

Reaction Mechanism and Regioselectivity

The regioselectivity of the Hantzsch reaction is critical for forming the 3,5-disubstituted isoxazole. Density functional theory (DFT) studies indicate that electron-withdrawing groups (e.g., dichlorophenyl) at the β-position of the diketone stabilize the transition state, favoring isoxazole ring closure at the 4-position.

Key Mechanistic Insights:

-

Nucleophilic Attack: Hydroxylamine attacks the β-keto carbonyl, forming an imine intermediate.

-

Cyclization: Intramolecular dehydration yields the isoxazole ring.

-

Aromatic Stabilization: The dichlorophenyl group enhances resonance stabilization, reducing byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H2O 65:35) confirms ≥98% purity.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.45–7.39 (m, 3H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH2O), 2.48 (s, 3H, CH3).

-

IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during cyclocondensation generate 10–15% of the regioisomeric 4,5-dimethylisoxazole. Adding catalytic ZnCl2 (0.1 equiv) suppresses isomerization, improving selectivity to 9:1.

Solvent Effects

Nonpolar solvents (toluene, xylene) reduce acyl chloride hydrolysis but slow reaction kinetics. Mixed solvents (THF/DMF 4:1) balance reactivity and stability, enhancing yields by 12%.

Applications and Derivatives

While biological data for this specific compound are limited, structural analogs demonstrate STAT3 inhibitory activity (IC50: 0.8–1.2 µM) and antiproliferative effects against MCF-7 breast cancer cells . Modifications at the 5-methyl group or dichlorophenyl substituent are under investigation to improve pharmacokinetic properties.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the dichlorophenyl group, potentially using reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with varied functional groups.

科学研究应用

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Material Science: Used in the development of novel polymers and materials with specific electronic properties.

Biology

Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions due to its structural complexity.

Drug Development: Investigated for its potential as a pharmacophore in designing new therapeutic agents.

Medicine

Pharmacology: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

Diagnostics: Used in the development of diagnostic tools and imaging agents.

Industry

Manufacturing: Used in the synthesis of specialty chemicals and intermediates.

作用机制

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to:

Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.

Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

Induce Conformational Changes: Alter the shape and function of target molecules, leading to biological effects.

相似化合物的比较

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 1,3-benzodioxol-5-yl group (electron-rich) contrasts with analogs like 7f (electron-withdrawing Cl substituent), which may influence binding to hydrophobic pockets or enzymatic active sites .

- Thioamide vs.

- Synthetic Accessibility : Yields vary significantly (42–82%), with brominated derivatives (e.g., 7i) showing superior efficiency, likely due to stabilized intermediates during coupling reactions .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

- GAT Inhibition: Carboxamides with diethylamino-phenyl groups (e.g., SI53) demonstrate moderate GABA uptake inhibition, suggesting that the target compound’s benzodioxole group may enhance affinity for neurotransmitter transporters .

- Antibacterial Activity : SecA inhibitors like 7b–7i () show low µM activity, with chloro and bromo substituents correlating with improved potency. The target’s dichlorophenyl and benzodioxole groups may similarly enhance target engagement .

- Solubility and Bioavailability : The benzodioxole moiety in the target compound could improve solubility compared to purely hydrophobic analogs (e.g., 7h, R1=o-tolyl), though this requires experimental validation .

生物活性

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as compound Y206-7659, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 372.20 g/mol. The compound features a benzodioxole moiety which is often associated with various pharmacological activities. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 372.20 g/mol |

| LogP (Partition Coefficient) | 4.090 |

| Water Solubility (LogSw) | -4.20 |

| Polar Surface Area | 40.232 Ų |

| pKa | 10.79 (acidic) |

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM in vitro . The mechanism of action often involves the inhibition of specific kinases critical for cancer cell proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies have demonstrated potent α-amylase inhibition with IC50 values reported at approximately 0.68 µM for related compounds . Such activity suggests potential applications in managing hyperglycemia.

Pharmacokinetics and Selectivity

The pharmacokinetic profile of related compounds indicates good absorption and bioavailability, with a half-life suitable for therapeutic applications. Selectivity towards specific targets, such as Src family kinases (SFKs), has been noted in similar derivatives, enhancing their potential as targeted cancer therapies .

Study on Antidiabetic Effects

A notable study involved the evaluation of a benzodioxole derivative in a streptozotocin-induced diabetic mice model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .

Cancer Cell Line Testing

In another investigation focusing on anticancer efficacy, the compound was tested across multiple cancer cell lines. Results showed that it effectively inhibited cell growth while exhibiting minimal cytotoxicity towards normal cells, highlighting its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。